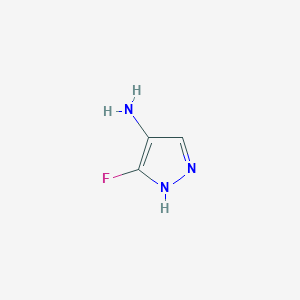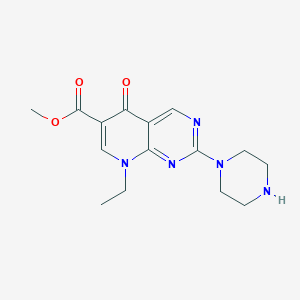
Pipemidic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pipemidic Acid Methyl Ester is a derivative of pipemidic acid, a member of the pyridopyrimidine class of antibacterials. Pipemidic acid was introduced in 1979 and is known for its activity against gram-negative and some gram-positive bacteria . This compound retains the antibacterial properties of its parent compound and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pipemidic Acid Methyl Ester typically involves the esterification of pipemidic acid. One common method involves dissolving pipemidic acid trihydrate in a small amount of dimethylformamide (DMF), followed by the addition of methanol and a metal solution in warm methanol. The mixture is then refluxed for several hours and allowed to crystallize at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
Pipemidic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of pipemidic acid and methanol.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, although specific conditions and reagents vary.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid (HCl) and heating.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions include pipemidic acid, methanol, and various substituted derivatives depending on the specific reaction conditions.
科学研究应用
Pipemidic Acid Methyl Ester is widely used in scientific research due to its antibacterial properties. Some key applications include:
作用机制
Pipemidic Acid Methyl Ester exerts its antibacterial effects by inhibiting DNA synthesis in bacterial cells. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription . By binding to this enzyme, the compound prevents the bacteria from proliferating, leading to cell death.
相似化合物的比较
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with similar antibacterial properties.
Norfloxacin: A fluoroquinolone with a broader spectrum of activity.
Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
Pipemidic Acid Methyl Ester is unique due to its specific structure, which includes a piperazinyl side chain that enhances its ability to penetrate bacterial cells . This structural feature distinguishes it from other quinolones and contributes to its specific antibacterial activity.
Conclusion
This compound is a valuable compound in scientific research and medicine due to its potent antibacterial properties. Its unique structure and mechanism of action make it an important tool in the fight against bacterial infections. The compound’s versatility in various chemical reactions and its applications in different fields further highlight its significance.
属性
IUPAC Name |
methyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-19-9-11(14(22)23-2)12(21)10-8-17-15(18-13(10)19)20-6-4-16-5-7-20/h8-9,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFQVEIHRYQXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
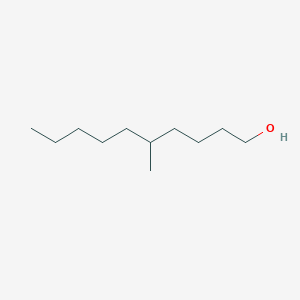
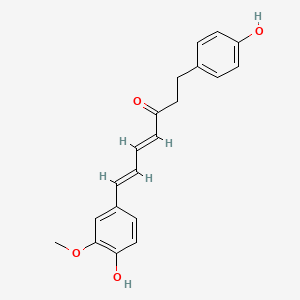

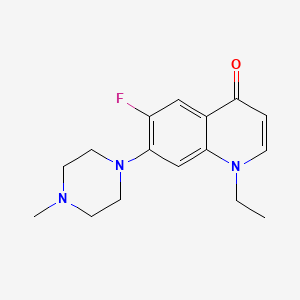
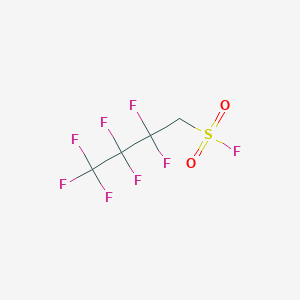
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

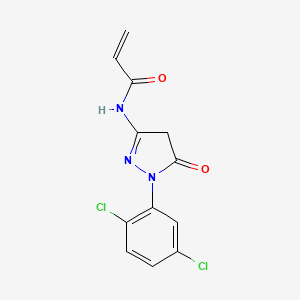


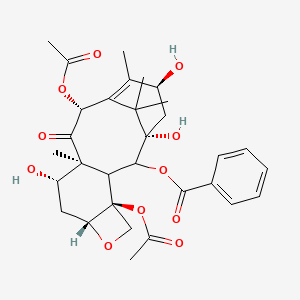
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
